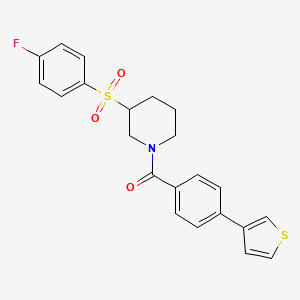

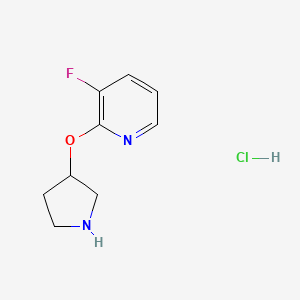

(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, also known as FSPPM, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Exploration in Neuroimaging and Receptor Targeting

Research on sulfur-containing compounds, including derivatives similar to (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, has led to the development of potential imaging agents for the vesicular acetylcholine transporter (VAChT) in the brain. These compounds demonstrate high binding affinities and selectivity for VAChT over other receptors, showing promise for use in neuroimaging to study various neurological conditions and the brain's cholinergic system (Luo et al., 2018).

Crystal Structure Insights for Material Science and Pharmaceuticals

The crystal structure of substituted thiophenes, closely related to the compound , has been extensively studied due to their wide range of applications in material science and pharmaceuticals. These studies provide foundational knowledge for designing new molecules with improved biological activities and material properties (Nagaraju et al., 2018).

Antimicrobial Activity of Fluorophenyl Piperidinyl Methanone Derivatives

Derivatives of fluorophenyl piperidinyl methanone, which share a core structure with the compound of interest, have demonstrated significant antimicrobial activity against various pathogenic bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mallesha & Mohana, 2014).

Development of Proton Exchange Membranes for Fuel Cell Applications

Research involving sulfonated poly(arylene ether sulfone) copolymers, utilizing components like 4-fluorobenzophenone and thiophene derivatives, has shown significant promise in the development of proton exchange membranes for fuel cell applications. These materials exhibit high proton conductivity and thermal stability, making them suitable for use in energy conversion devices (Kim, Robertson, & Guiver, 2008).

Synthesis and Application in Organic Electronics

The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones through iterative nucleophilic aromatic substitution offers a pathway to access a wide variety of fluorinated fluorophores and related compounds. These fluorinated compounds have tunable spectroscopic properties, enhancing their utility in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) (Woydziak, Fu, & Peterson, 2012).

properties

IUPAC Name |

[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO3S2/c23-19-7-9-20(10-8-19)29(26,27)21-2-1-12-24(14-21)22(25)17-5-3-16(4-6-17)18-11-13-28-15-18/h3-11,13,15,21H,1-2,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPGRWCQDYERNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]benzenesulfonamide](/img/structure/B2583912.png)

![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2583915.png)

![2-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2583925.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide](/img/structure/B2583927.png)

![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2583934.png)

![2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2583935.png)